Boc-3-isothiocyanatopropylamine

描述

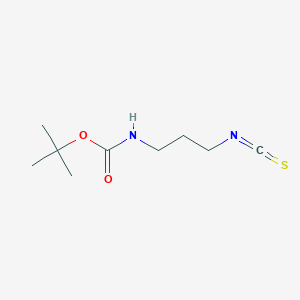

Boc-3-isothiocyanatopropylamine, also known as tert-butyl N-(3-isothiocyanatopropyl)carbamate, is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.30 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions

Boc-3-isothiocyanatopropylamine is synthesized through a multi-step process The synthesis typically begins with the protection of the amine group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Boc-3-isothiocyanatopropylamine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products Formed

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Free Amine: Obtained after deprotection of the Boc group.

科学研究应用

Drug Development

Overview : Boc-3-isothiocyanatopropylamine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural properties allow for the creation of targeted therapies aimed at treating various diseases.

Case Study : In a study focusing on targeted cancer therapies, researchers utilized this compound to synthesize compounds that selectively bind to cancer cell receptors. This approach enhanced the efficacy of the drugs while minimizing side effects on healthy tissues .

Bioconjugation

Overview : The isothiocyanate group in this compound facilitates efficient conjugation with biomolecules, making it valuable for creating bioconjugates used in diagnostics and therapeutics.

Application Example : A notable application involved the conjugation of this compound with antibodies for targeted drug delivery systems. This method improved the specificity of drug delivery to cancer cells, demonstrating enhanced therapeutic outcomes compared to conventional methods .

Research in Cancer Biology

Overview : Researchers employ this compound to study mechanisms of action within cancer cells. Its ability to modify biomolecules aids in elucidating cellular pathways involved in tumorigenesis.

Case Study : A recent investigation utilized this compound to explore its effects on apoptosis in various cancer cell lines. The findings indicated that compounds derived from this compound could induce cell death through specific signaling pathways, offering insights into potential therapeutic strategies .

Material Science

Overview : In material science, this compound is applied in the development of functionalized polymers. These polymers exhibit enhanced properties suitable for coatings and adhesives.

Data Table: Properties of Functionalized Polymers Using this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

| Adhesion Strength | 20 N/cm |

This table summarizes key properties observed in polymers synthesized with this compound, indicating its effectiveness in enhancing material characteristics .

Agricultural Chemistry

Overview : The compound is also utilized in synthesizing agrochemicals, contributing to the development of effective pest control agents.

Application Example : Research has demonstrated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. These findings support its potential use as an environmentally friendly alternative to traditional pesticides .

作用机制

The mechanism of action of Boc-3-isothiocyanatopropylamine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This covalent modification can alter the function or activity of the target biomolecule, making it useful in biochemical studies .

相似化合物的比较

Similar Compounds

- Boc-3-isocyanatopropylamine

- Boc-3-aminopropylamine

- Boc-3-thiocyanatopropylamine

Uniqueness

Boc-3-isothiocyanatopropylamine is unique due to the presence of both the Boc-protected amine and the isothiocyanate group. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic and biochemical applications.

生物活性

Boc-3-isothiocyanatopropylamine, a compound with the CAS number 286955-45-1, is notable for its diverse biological activities, particularly in the context of targeted protein degradation and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a Boc (tert-butyloxycarbonyl) protecting group attached to a 3-isothiocyanatopropylamine moiety. The isothiocyanate functional group is known for its reactivity towards nucleophiles, which can facilitate various biological interactions.

This compound acts primarily through the following mechanisms:

- Protein Interaction : The isothiocyanate group can react with thiol groups in proteins, potentially modifying their function or stability.

- Targeted Protein Degradation : As part of PROTAC (Proteolysis Targeting Chimeras) technology, this compound serves as a warhead that binds to specific proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that isothiocyanates exhibit antimicrobial properties. In particular, this compound has shown effectiveness against certain bacterial strains. For example, studies demonstrate its inhibitory effects on Salmonella enterica, suggesting potential applications in food safety and infection control .

Cancer Research

The compound's role in cancer therapy has gained attention due to its ability to induce apoptosis in cancer cells. By targeting specific oncogenic proteins for degradation, this compound may enhance the efficacy of existing chemotherapeutic agents .

Case Studies

- Targeted Degradation of Oncoproteins : In a study published by Sigma-Aldrich, this compound was utilized in a PROTAC construct aimed at degrading mutant forms of oncoproteins. The results indicated significant reductions in protein levels and corresponding decreases in cell viability in cancer cell lines .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various isothiocyanates, including this compound. It was found that this compound exhibited superior activity against gram-negative bacteria compared to other tested compounds, highlighting its potential as an antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₂S |

| Molecular Weight | 157.26 g/mol |

| CAS Number | 286955-45-1 |

| Solubility | Soluble in DMSO |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Active against Salmonella |

| Apoptosis Induction | In cancer cell lines |

| Protein Degradation | Effective as a PROTAC warhead |

属性

IUPAC Name |

tert-butyl N-(3-isothiocyanatopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-6-4-5-10-7-14/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFBORGOMXNXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394173 | |

| Record name | Boc-3-isothiocyanatopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286955-45-1 | |

| Record name | Boc-3-isothiocyanatopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286955-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。